molecular formula C22H22N4O2 B2795813 1-Benzhydryl-4-(5-nitro-2-pyridinyl)piperazine CAS No. 400088-77-9

1-Benzhydryl-4-(5-nitro-2-pyridinyl)piperazine

Cat. No. B2795813
M. Wt: 374.444
InChI Key: IEUGPHVOVJEUDZ-UHFFFAOYSA-N
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Description

“1-Benzhydryl-4-(5-nitro-2-pyridinyl)piperazine” is a chemical compound. The benzhydryl motif is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is capable of binding to multiple receptors with high affinity and therefore it has been classified as a privileged structure .


Synthesis Analysis

A novel 1-benzhydryl piperazine derivative 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .


Molecular Structure Analysis

The title compound, C23H23N3O4S crystallizes in the monoclinic space group C2/c with cell parameters a = 13.1120 (9) Å, b = 21.4990 (9) Å, c = 16.655 (1) Å, β = 111.352 (2)°, Z = 8, and V = 4372.7 (4) Å . The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .


Chemical Reactions Analysis

The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The structure is stabilized by C–H···O type intermolecular hydrogen bonding interactions .

Scientific Research Applications

Metabolism and Pharmacokinetics

Arylpiperazine derivatives, including structures similar to 1-Benzhydryl-4-(5-nitro-2-pyridinyl)piperazine, are known for their clinical applications in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation leading to the formation of 1-aryl-piperazines, which are significant for their variety of serotonin receptor-related effects. This process illustrates the drug's metabolic pathways and the role of different enzymes in its biotransformation, highlighting its potential therapeutic implications (Caccia, 2007).

Chemical Synthesis and Reactivity

The reactivity of nitro-aromatic compounds in nucleophilic aromatic substitution reactions provides insights into the chemical synthesis and modifications of compounds like 1-Benzhydryl-4-(5-nitro-2-pyridinyl)piperazine. This knowledge is crucial for designing new derivatives with enhanced pharmacological profiles or reduced toxicity (Pietra & Vitali, 1972).

Antidiabetic Research

The inhibition of DPP IV, a serine exopeptidase, has emerged as a validated strategy for treating type 2 diabetes mellitus, with piperazine derivatives playing a key role as inhibitors. This underscores the compound's relevance in developing new antidiabetic medications, reflecting its therapeutic versatility beyond its core chemical structure (Mendieta et al., 2011).

Tuberculosis Treatment

Macozinone, a piperazine-benzothiazinone derivative currently in clinical studies for tuberculosis treatment, showcases the application of piperazine derivatives in addressing global health challenges like TB. The compound targets key enzymes in the Mycobacterium tuberculosis pathogen, demonstrating the potential of such derivatives in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

Antimicrobial and Anti-TB Activity

Piperazine and its analogues have been extensively researched for their antimicrobial properties, especially against Mycobacterium tuberculosis. This highlights the scaffold's significance in developing new anti-TB molecules, crucial for combating multidrug-resistant and extremely drug-resistant strains of TB (Girase et al., 2020).

properties

IUPAC Name

1-benzhydryl-4-(5-nitropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-26(28)20-11-12-21(23-17-20)24-13-15-25(16-14-24)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,22H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUGPHVOVJEUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-4-(5-nitropyridin-2-yl)piperazine

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